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Professionals

Introduction
Atto 565, a fluorescent label belonging to the rhodamine dye family, is a powerful tool for

visualizing cellular components and processes.[1][2] Its NHS (N-hydroxysuccinimidyl) ester

form allows for the straightforward and efficient labeling of primary and secondary antibodies

for use in immunofluorescence (IF) staining.[3] Key characteristics of Atto 565 include strong

light absorption, a high fluorescence quantum yield, and significant thermal and photostability,

making it an ideal candidate for a range of fluorescence microscopy applications, including

high-resolution techniques like STED microscopy.[1][2][4] These application notes provide

detailed protocols for antibody conjugation and subsequent immunofluorescence staining,

along with the photophysical properties of Atto 565 NHS ester.

Photophysical and Chemical Properties of Atto 565
A comprehensive understanding of the spectral and chemical characteristics of Atto 565 is

crucial for designing and executing successful immunofluorescence experiments. The

quantitative data for Atto 565 are summarized in the table below for easy reference.
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Property Value Reference

Maximum Excitation

Wavelength (λex)
564 nm

Maximum Emission

Wavelength (λem)
590 nm

Molar Extinction Coefficient

(εmax)
120,000 cm⁻¹M⁻¹

Fluorescence Quantum Yield

(Φ)
0.90 [1]

Fluorescence Lifetime (τ) 4.0 ns [5]

Molecular Weight 708.11 g/mol [3]

Solubility
Soluble in DMF, DMSO,

ethanol, methanol

Reactivity
Reacts with primary amino

groups at pH 8.0-9.0
[3]

Photostability

High; 55% of molecules

photobleached after 30 min of

exposure to a 2.4 W/cm² beam

[1]

Experimental Protocols
I. Antibody Labeling with Atto 565 NHS Ester
This protocol outlines the steps for conjugating Atto 565 NHS ester to an antibody. The optimal

dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials:

Antibody (protein) solution (2-10 mg/mL in 1X PBS, pH 7.2-7.4, free of amine-containing

buffers like Tris or glycine, and stabilizers like BSA)[6]

Atto 565 NHS ester
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Anhydrous DMSO or DMF

Reaction Buffer (e.g., 1 M sodium bicarbonate or 1 M phosphate buffer, pH ~9.0)[6]

Purification column (e.g., Sephadex G-25)[7]

1X Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

Prepare Antibody Solution:

If the antibody is in a buffer containing amines (e.g., Tris, glycine) or ammonium salts, it

must be dialyzed against 1X PBS (pH 7.2-7.4).[6]

Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding 100 µL of Reaction Buffer to

900 µL of the antibody solution.[6]

Prepare Atto 565 NHS Ester Stock Solution:

Immediately before use, dissolve the Atto 565 NHS ester in anhydrous DMSO or DMF to

a concentration of 10 mM.[6] Mix well by vortexing or pipetting.

Conjugation Reaction:

A starting point of a 10:1 molar ratio of dye to protein is recommended.[6] The ratio can be

optimized by testing ratios of 5:1, 15:1, and 20:1.[6]

Add the calculated volume of the 10 mM Atto 565 NHS ester stock solution to the pH-

adjusted antibody solution while gently vortexing.

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

[6] For some antibodies, the incubation time may be extended up to 18 hours at room

temperature.[8]

Purification of the Labeled Antibody:
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Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's

instructions.

Equilibrate the column with 1X PBS.

Apply the reaction mixture to the top of the column.

Elute the conjugate with 1X PBS. The first colored band to elute is the labeled antibody. A

second, slower-moving colored band corresponds to the unconjugated dye.

Collect the fractions containing the labeled antibody.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 564 nm (for

Atto 565).

The DOL can be calculated using the following formula: DOL = (A₅₆₄ × ε₂₈₀,protein) / [(A₂₈₀

- (A₅₆₄ × CF₂₈₀)) × ε₅₆₄,dye]

A₅₆₄ and A₂₈₀ are the absorbances at 564 nm and 280 nm, respectively.

ε₂₈₀,protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000

M⁻¹cm⁻¹ for IgG).

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.12 for Atto 565).

ε₅₆₄,dye is the molar extinction coefficient of Atto 565 at 564 nm (120,000 M⁻¹cm⁻¹).

Storage:

Store the labeled antibody at 4°C for short-term use or at -20°C in single-use aliquots for

long-term storage. Avoid repeated freeze-thaw cycles.
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Antibody labeling workflow.

II. Immunofluorescence Staining of Adherent Cells
This protocol describes a general procedure for immunofluorescence staining of adherent cells

using an Atto 565-labeled antibody. Optimization may be required for specific cell types and

target antigens.

Materials:

Adherent cells grown on coverslips
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1X PBS

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS

with 0.1% Triton X-100)

Primary antibody (if using indirect staining)

Atto 565-labeled secondary antibody (for indirect staining) or Atto 565-labeled primary

antibody (for direct staining)

Nuclear counterstain (e.g., DAPI)

Mounting medium

Procedure:

Cell Culture and Fixation:

Culture cells on sterile coverslips to the desired confluency.

Rinse the cells briefly with 1X PBS.

Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

Wash the cells three times with 1X PBS for 5 minutes each.

Permeabilization (for intracellular antigens):

If the target antigen is intracellular, incubate the cells with permeabilization buffer for 10-15

minutes at room temperature.

Wash the cells three times with 1X PBS for 5 minutes each.

Blocking:
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Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-

specific antibody binding.

Antibody Incubation:

Indirect Staining:

Dilute the primary antibody to its optimal concentration in blocking buffer.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C.

Wash the cells three times with 1X PBS containing 0.1% Triton X-100 for 5 minutes

each.

Dilute the Atto 565-labeled secondary antibody in blocking buffer.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,

protected from light.

Direct Staining:

Dilute the Atto 565-labeled primary antibody in blocking buffer.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature,

protected from light.

Washing:

Wash the cells three times with 1X PBS containing 0.1% Triton X-100 for 5 minutes each,

protected from light.

Counterstaining and Mounting:

Incubate the cells with a nuclear counterstain like DAPI, if desired.

Rinse the cells briefly with 1X PBS.

Mount the coverslips onto microscope slides using an appropriate mounting medium.
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Seal the edges of the coverslip with nail polish.

Imaging:

Visualize the stained cells using a fluorescence microscope with appropriate filters for Atto

565 (Excitation: ~564 nm, Emission: ~590 nm) and the counterstain.
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Immunofluorescence staining workflow.
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Application Example: Visualizing EGFR Signaling
Pathway Components
Immunofluorescence is a valuable technique for studying the localization and dynamics of

proteins involved in signaling pathways, such as the Epidermal Growth Factor Receptor

(EGFR) pathway.[9][10] The EGFR signaling cascade plays a critical role in cell proliferation,

differentiation, and survival.[10][11] Upon ligand binding, EGFR dimerizes and becomes

autophosphorylated, initiating downstream signaling cascades.[9] Using an Atto 565-labeled

antibody against EGFR or its downstream effectors, researchers can visualize the receptor's

localization to the plasma membrane and its subsequent internalization upon activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b15136079?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11397231/
https://www.atto-tec.com/ATTO-565.html?language=en
https://www.sigmaaldrich.com/JP/ja/product/sigma/72464
https://www.sigmaaldrich.com/JP/ja/product/sigma/72464
https://www.preprints.org/manuscript/202407.0975/v1
https://www.atto-tec.com/fileadmin/user_upload/Katalog_Flyer_Support/ATTO_565.pdf
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-atto-565-nhs-ester-version-b6n10JrrmJ.pdf
https://www.spectra.arizona.edu/supplemental/ATTO%20Labeling%20Procedures.pdf
https://www.atto-tec.com/fileadmin/user_upload/Katalog_Flyer_Support/Procedures.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4375459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4375459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4375459/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1681468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1681468/
https://www.sinobiological.com/pathways/egfr-signaling-pathway
https://www.benchchem.com/product/b15136079#using-atto-565-nhs-ester-in-immunofluorescence-staining
https://www.benchchem.com/product/b15136079#using-atto-565-nhs-ester-in-immunofluorescence-staining
https://www.benchchem.com/product/b15136079#using-atto-565-nhs-ester-in-immunofluorescence-staining
https://www.benchchem.com/product/b15136079#using-atto-565-nhs-ester-in-immunofluorescence-staining
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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